

# GSK126 Binding Affinity to EZH2: A Technical Guide

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## Compound of Interest

Compound Name: GSK126

Cat. No.: B607758

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This in-depth technical guide provides a comprehensive overview of the binding affinity of **GSK126**, a potent and highly selective small-molecule inhibitor, to its target, the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This document consolidates key quantitative data, details the experimental protocols used for its determination, and visualizes the relevant biological pathways and experimental workflows.

## Executive Summary

**GSK126** is a highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By binding to the SAM pocket of EZH2, **GSK126** effectively blocks the transfer of methyl groups to Histone H3 at lysine 27 (H3K27), a key epigenetic modification associated with transcriptional repression. This inhibition of EZH2's methyltransferase activity leads to a global decrease in H3K27 trimethylation (H3K27me3), reactivation of silenced PRC2 target genes, and subsequent anti-proliferative effects in various cancer models, particularly those with EZH2-activating mutations.

## Quantitative Binding Affinity Data

The binding affinity of **GSK126** to EZH2 has been characterized by multiple parameters, including the inhibition constant ( $K_i$ ) and the half-maximal inhibitory concentration ( $IC_{50}$ ). These values demonstrate the high potency and selectivity of **GSK126** for EZH2 over other methyltransferases, including the closely related EZH1.

Parameter	Value	Target Enzyme	Notes
Ki	~0.5 nM	EZH2	Competitive with S-adenosyl-methionine (SAM).
Ki	93 pM	EZH2	
Ki app	0.5 - 3 nM	Wild-type and mutant EZH2	
IC50	9.9 nM	EZH2	Demonstrates >150-fold selectivity for EZH2 over EZH1.
IC50	680 nM	EZH1	
Selectivity	>1000-fold	Over 20 other human methyltransferases	

## Experimental Protocols

The determination of **GSK126**'s binding affinity to EZH2 typically involves in vitro biochemical assays that measure the enzymatic activity of the PRC2 complex. The following is a detailed methodology synthesized from published research.

## Reagents and Materials

- Enzyme: Recombinant human PRC2 complex (five-member complex consisting of EZH2, EED, SUZ12, AEBP2, and RbAp48). Both wild-type and mutant forms of EZH2 (e.g., Y641N, A677G) can be used.
- Substrate: Biotinylated histone H3 peptides (e.g., residues 21-44) with varying methylation states at lysine 27 (H3K27me0, H3K27me1, H3K27me2). The choice of substrate depends on the EZH2 variant being tested (wild-type prefers H3K27me0, while Y641 mutants prefer H3K27me2).
- Cofactor: S-adenosyl-L-[methyl-<sup>3</sup>H]-methionine ([<sup>3</sup>H]-SAM) or unlabeled SAM.
- Inhibitor: **GSK126** dissolved in dimethyl sulfoxide (DMSO).

- Assay Buffer: Typically contains Tris-HCl (pH 8.0), NaCl, DTT, and a detergent like Tween-20 or Triton X-100.
- Detection Reagents: Scintillation proximity assay (SPA) beads, filter plates, or reagents for fluorescence-based detection methods (e.g., TR-FRET).

## EZH2 Histone Methyltransferase (HMT) Assay Protocol

This protocol outlines a typical radiometric assay to determine the IC<sub>50</sub> of **GSK126**.

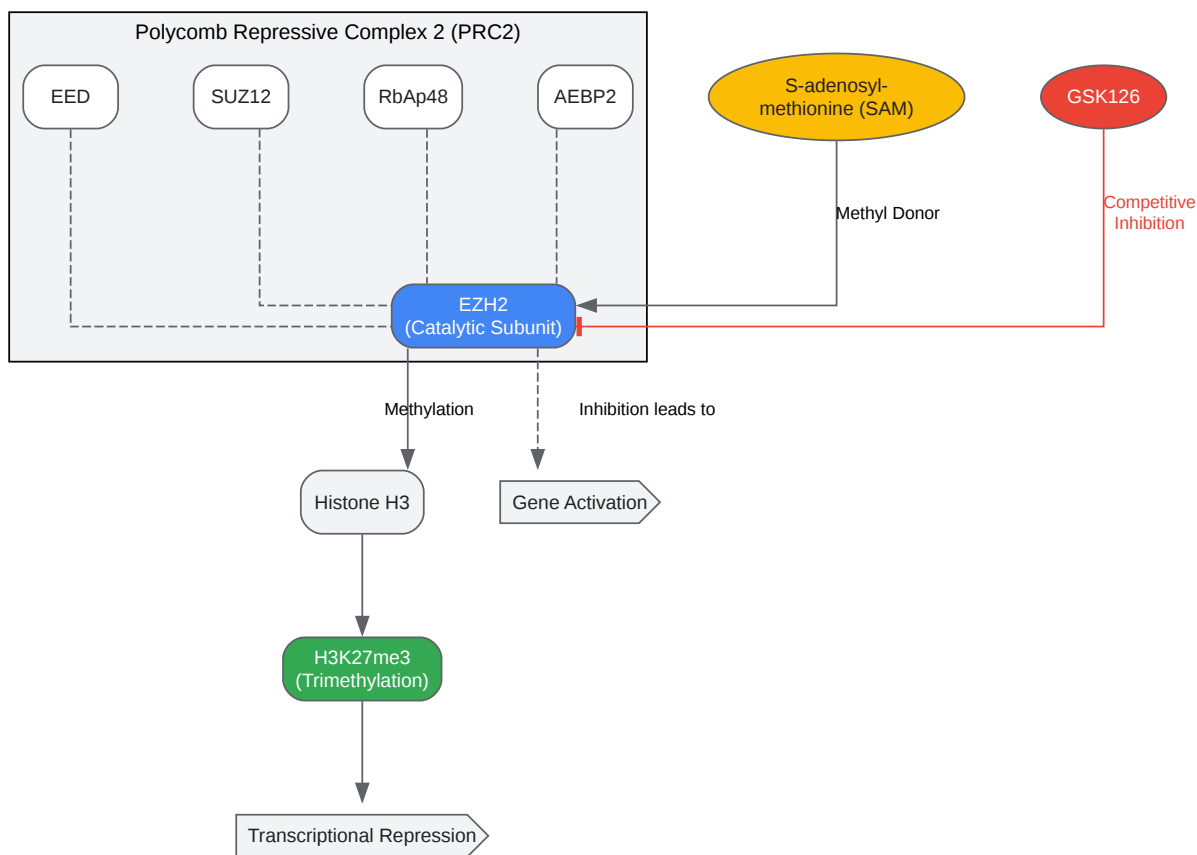
- Compound Preparation: A serial dilution of **GSK126** is prepared in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 2.5%).
- Reaction Mixture Preparation: The reaction mixture is prepared in the assay buffer containing the PRC2 complex and the appropriate histone H3 peptide substrate.
- Initiation of Reaction: The enzymatic reaction is initiated by the addition of [<sup>3</sup>H]-SAM.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for enzymatic activity.
- Termination of Reaction: The reaction is stopped by the addition of a quenching solution (e.g., excess unlabeled SAM or a solution containing EDTA).
- Detection of Methylation:
  - SPA-based detection: If using biotinylated peptide and streptavidin-coated SPA beads, the beads are added to the quenched reaction. The proximity of the radiolabeled methyl group on the peptide to the scintillant in the beads generates a light signal that is proportional to the enzyme activity.
  - Filter-binding assay: The reaction mixture is transferred to a filter plate that captures the peptide substrate. Unincorporated [<sup>3</sup>H]-SAM is washed away, and the radioactivity retained on the filter is measured using a scintillation counter.
- Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to a DMSO control (no inhibitor). The IC<sub>50</sub> value is then calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

## Determination of $K_i$

To determine the inhibition constant ( $K_i$ ) and the mechanism of inhibition (e.g., competitive with SAM), the HMT assay is performed with varying concentrations of both **GSK126** and SAM. The data are then analyzed using the Cheng-Prusoff equation or by global fitting to a competitive inhibition model.

## Visualizations

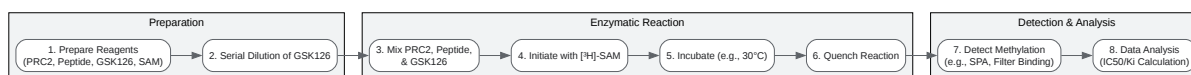
### Signaling Pathway of EZH2 Inhibition by **GSK126**



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Caption: Mechanism of EZH2 inhibition by **GSK126**.

## Experimental Workflow for EZH2 Binding Affinity Assay



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Caption: Workflow for determining **GSK126** binding affinity.

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